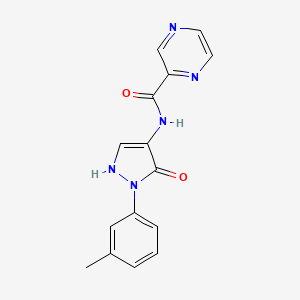
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazine ring and a pyrazole ring, which are connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-tolyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(o-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(phenyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
Uniqueness
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-10-3-2-4-11(7-10)20-15(22)13(9-18-20)19-14(21)12-8-16-5-6-17-12/h2-9,18H,1H3,(H,19,21) |
InChI Key |
QTQOKOWGSFGSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
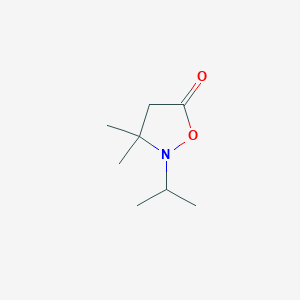
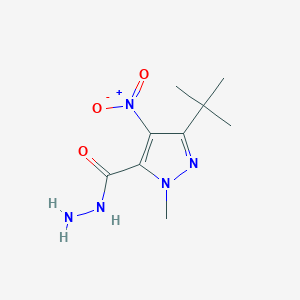
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)

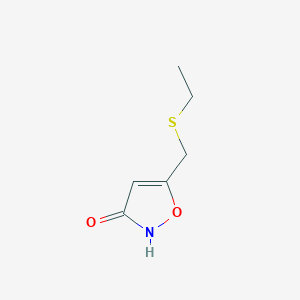

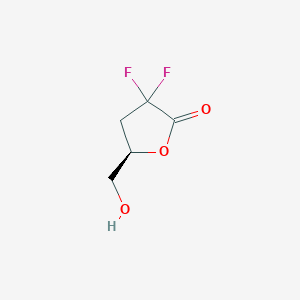
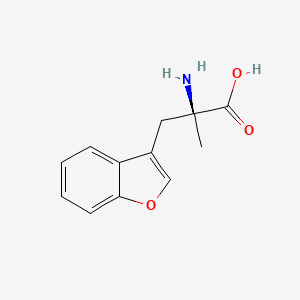

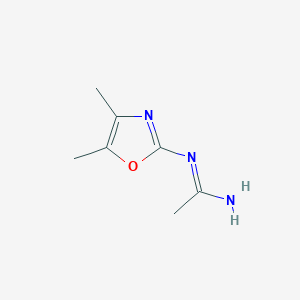
![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

